4-(3,5-Dimethylanilino)-4-oxobutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYHKALQQJECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid
Initiating Data Collection
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Gathering Initial Data
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Solubility Profile of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid in Organic Solvents
[1]
Executive Summary
This compound (also known as N-(3,5-dimethylphenyl)succinamic acid) is a critical intermediate in the synthesis of functionalized succinimides, agricultural fungicides, and pharmaceutical precursors. Its molecular structure features a polar succinamic acid headgroup and a lipophilic 3,5-dimethylphenyl tail, creating an amphiphilic profile that dictates its solubility behavior.
This guide provides a comprehensive analysis of its solubility characteristics, thermodynamic modeling, and a validated protocol for solubility determination, essential for process chemists optimizing recrystallization and purification workflows.
Physicochemical Characterization & Solubility Landscape
Structural Determinants of Solubility
The solubility of this compound is governed by two competing structural domains:
-
Hydrophilic Domain: The terminal carboxylic acid (-COOH) and the amide linkage (-CONH-) facilitate strong hydrogen bonding, promoting solubility in polar protic and aprotic solvents.
-
Hydrophobic Domain: The 3,5-dimethylphenyl moiety increases lipophilicity, reducing water solubility compared to unsubstituted succinamic acid but enhancing affinity for lower alcohols and esters.
Qualitative Solubility Data
Based on synthetic workup protocols and structural analogs, the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol | High (Hot), Moderate (Cold) | Primary solvents for recrystallization. Solute-solvent H-bonding dominates. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| Esters | Ethyl Acetate | Moderate | Useful for liquid-liquid extraction; solubility increases significantly with temperature. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low / Insoluble | Used as reaction media to precipitate the product during synthesis. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Lack of polar interactions results in negligible solvation. |
| Aqueous | Water | Low (pH < 4) | Low solubility in free acid form; highly soluble as a carboxylate salt (pH > 7). |
Process Insight: The standard purification method involves recrystallization from ethanol . The compound dissolves readily in boiling ethanol and crystallizes upon cooling, exploiting the steep temperature-solubility gradient in this solvent [1].
Technical Protocol: Gravimetric Solubility Determination
For precise process engineering, researchers must determine the exact mole fraction solubility (
Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step workflow for the gravimetric determination of solubility.
Detailed Methodology
-
Preparation: Add excess this compound to a jacketed equilibrium cell containing 50 mL of the target solvent (e.g., Ethanol, Methanol).
-
Equilibration: Stir the mixture magnetically at the desired temperature (
K) for 24 hours. Ensure solid phase remains present (supersaturation). -
Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter to exclude suspended solids. -
Quantification:
-
Weigh a clean, dry evaporating dish (
). -
Add the supernatant aliquot and weigh (
). -
Evaporate the solvent under vacuum at 313 K until constant mass is achieved (
).
-
-
Calculation: The mole fraction solubility (
) is calculated as: Where is the molar mass of the solute (221.25 g/mol ) and is the molar mass of the solvent.
Thermodynamic Modeling & Analysis
To extrapolate solubility data for process design, experimental points must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions of succinamic acid derivatives.
-
A, B, C: Empirical parameters derived from regression analysis.
-
Utility: Provides excellent interpolation accuracy for cooling crystallization curves.
van't Hoff Analysis
Used to determine the thermodynamic functions of dissolution.
- (Enthalpy): Typically positive (endothermic) for this class of compounds, indicating solubility increases with temperature.
- (Entropy): Positive values indicate disorder increases upon dissolution, driving the process.
Dissolution Logic Diagram
Figure 2: Thermodynamic cycle representing the enthalpy-entropy compensation during dissolution.
Synthesis & Purification Context
Understanding the solubility profile is inseparable from the synthesis pathway.
-
Reaction: Succinic anhydride + 3,5-Dimethylaniline
Product -
Rationale: The product is insoluble in toluene , causing it to precipitate out of the reaction mixture, driving the equilibrium forward and simplifying isolation [2].
-
Purification: The crude solid is collected and recrystallized from ethanol . The high temperature coefficient of solubility in ethanol allows for high recovery yields and effective rejection of unreacted aniline [1].
References
-
Synthesis and Crystal Structure: Study on N-(3,5-dimethylphenyl)succinamic acid, confirming recrystallization from ethanol and insolubility in non-polar solvents.
-
Source:
-
-
General Succinamic Acid Properties: Comparative solubility and synthetic utility of succinamic acid deriv
-
Source:
-
-
Solubility Measurement Protocols: Standard gravimetric methods for organic acid solubility (NIST/IUPAC standards).
-
Source:
-
Succinamic Acid Derivatives: Synthetic Utility and Therapeutic Architectures
Topic: Literature Review of Succinamic Acid Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1][2]
In medicinal chemistry, succinamic acid (4-amino-4-oxobutanoic acid derivatives) represents a versatile, often underappreciated pharmacophore. Structurally defined as the half-amide of succinic acid , it possesses a unique bifunctional character: a free carboxylic acid terminus conferring hydrophilicity and ionizability, and an amide linkage capable of participating in hydrogen bonding or acting as a prodrug release trigger.
Unlike their cyclic counterparts (succinimides) or dialkyl esters (succinates), succinamic acids occupy a "Goldilocks" zone of stability. They are stable enough to survive systemic circulation as linkers yet reactive enough to undergo controlled hydrolysis or enzymatic cleavage in specific microenvironments (e.g., the lower GI tract or within the metalloprotease active site).
Core Structural Scaffold
The general formula is
-
Acid Terminus (
): Provides solubility at physiological pH and serves as a handle for salt formation. -
Ethylene Backbone: A flexible linker that mimics peptide bonds, critical for enzyme substrate recognition (e.g., MMPs).
-
Amide Terminus: The site of derivatization, connecting the succinyl "warhead" or "carrier" to the bioactive amine.
Synthetic Architectures and Control
The synthesis of succinamic acid derivatives is ostensibly simple but fraught with the risk of cyclization to succinimides . A robust protocol must control the equilibrium between the open-chain amido-acid and the closed-ring imide.
The Anhydride Ring-Opening Protocol
The most reliable route involves the nucleophilic attack of a primary or secondary amine on succinic anhydride.
Critical Process Parameter (CPP): Temperature and solvent choice are decisive.
-
Low Temperature (
): Favors the kinetic product (Succinamic Acid). -
High Temperature / Dehydrating Agents (
): Favors thermodynamic cyclization (Succinimide).
Validated Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway controlling the equilibrium between succinamic acid and succinimide forms. The open-chain form is favored under mild, non-dehydrating conditions.
Experimental Protocol: Synthesis of N-Aryl Succinamic Acids
Standard Operating Procedure for Bench Validation
-
Stoichiometry: Dissolve Succinic Anhydride (1.0 eq) in anhydrous THF or Dichloromethane (DCM).
-
Addition: Add Amine (1.0 eq) dropwise at
. Note: For unreactive anilines, add catalytic DMAP. -
Reaction: Stir at room temperature for 2–4 hours. The product often precipitates directly from non-polar solvents.
-
Workup: Filter the precipitate. If no precipitate forms, wash with 1N HCl (to remove unreacted amine) followed by extraction with
(to pull the succinamic acid into the aqueous phase), then re-acidify to precipitate. -
Validation:
-
IR: Look for distinct Carboxylic Acid
( ) and Amide I/II bands. Absence of the Imide doublet ( ) confirms the open chain.
-
Therapeutic Applications
The "Gut-Restricted" Antibiotics (Prodrug Strategy)
Historically, the most commercially successful application of succinamic acid derivatives is in sulfonamide prodrugs .
-
Compound: Succinylsulfathiazole (Sulfasuxidine).[1]
-
Mechanism: The succinylation of the
-aniline of sulfathiazole renders the molecule highly polar and ionizable (carboxylic acid). This prevents absorption in the stomach and small intestine (which require lipophilicity for passive transport). -
Activation: Upon reaching the large intestine, bacterial acylases hydrolyze the amide bond, releasing the active sulfathiazole locally to treat dysentery and prepare the bowel for surgery.
| Feature | Sulfathiazole (Parent) | Succinylsulfathiazole (Prodrug) |
| Structure | Free Aniline ( | Succinamic Acid ( |
| Solubility | Low (Neutral) | High (Ionized at intestinal pH) |
| Absorption | Rapid (Stomach/Small Intestine) | < 5% Systemic Absorption |
| Site of Action | Systemic | Large Intestine (Local) |
Matrix Metalloproteinase (MMP) Inhibitors
Succinamic acid derivatives serve as the backbone for succinyl hydroxamates , a potent class of MMP inhibitors (e.g., analogues of Batimastat/Marimastat).[2]
-
Pharmacophore: The succinyl backbone mimics the collagen substrate. The carboxylic acid is often converted to a hydroxamic acid (
) to chelate the catalytic Zinc ( ) in the MMP active site. -
SAR Insight: The
substituent (on the alpha-carbon of the succinyl chain) dictates selectivity between MMP-1, MMP-2, and MMP-9.
Mechanism of Action Diagram (Graphviz)
Figure 2: Mechanism of MMP inhibition. The succinyl backbone aligns with the enzyme pocket while the hydroxamate warhead neutralizes the catalytic Zinc ion.
Linker Chemistry in Antibody-Drug Conjugates (ADCs)
Succinamic acid moieties appear in the degradation pathways of maleimide-linked ADCs .
-
Stability Issue: Maleimide linkers often undergo thiosuccinimide ring hydrolysis in plasma.
-
Result: The ring opens to form a succinamic acid thioether .
-
Impact: Surprisingly, this hydrolysis stabilizes the ADC. The open-chain succinamic acid prevents the "retro-Michael" reaction (which would detach the drug), effectively locking the payload onto the antibody. Thus, forcing the formation of the succinamic acid derivative is now a deliberate design strategy in next-gen ADCs.
References
-
Chien, S. C., et al. (2008). "Anti-inflammatory activities of new succinic and maleic derivatives from the fruiting body of Antrodia camphorata." Journal of Agricultural and Food Chemistry. Link
-
Foley, M. A., et al. (2001). "Selectivity of inhibition of matrix metalloproteases MMP-3 and MMP-2 by succinyl hydroxamates." Bioorganic & Medicinal Chemistry Letters. Link
-
Pothkanuri, S., et al. (2020). "The Chemistry of Sulfasuxidine: Structure, Synthesis, and Function." Comprehensive Medicinal Chemistry III. Link
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. (Discusses succinimide-to-succinamic acid hydrolysis). Link
-
BenchChem. (2025). "Synthesis of N-Substituted Succinimides via Transamidation." Application Notes. Link
Sources
Technical Guide: Biological Potential and Therapeutic Applications of 3,5-Dimethylaniline Derivatives
Executive Summary
3,5-Dimethylaniline (3,5-xylidine) is a critical pharmacophore in medicinal chemistry, distinct from its isomers due to its unique steric and electronic profile. Unlike the 2,6-isomer, which imposes severe steric hindrance around the nitrogen, or the 2,4-isomer, which has asymmetrical electronic distribution, the 3,5-dimethyl substitution pattern offers a symmetrical, lipophilic "tail" that fits well into hydrophobic pockets of enzymes (e.g., kinases) and receptors.
This guide analyzes the biological activity of 3,5-dimethylaniline derivatives, focusing on their role as hemoglobin allosteric effectors (e.g., Efaproxiral), kinase inhibitor scaffolds , and antimicrobial agents . It provides actionable synthetic protocols and mechanistic insights to support further research and development.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological utility of the 3,5-dimethylaniline moiety stems from three physicochemical pillars:
-
Symmetry and Lipophilicity: The methyl groups at the meta positions increase the logP (lipophilicity) of the molecule without obstructing the amine functionality.[1] This allows the phenyl ring to penetrate hydrophobic domains in proteins while leaving the nitrogen available for hydrogen bonding (e.g., in urea or amide linkages).[1]
-
Electronic Effects: The methyl groups are weak electron donors (inductive effect).[1] In the 3,5-position, they increase the electron density of the aromatic ring and the exocyclic nitrogen, making the amine more nucleophilic than unsubstituted aniline, yet less sterically hindered than 2,6-dimethylaniline.
-
Metabolic Stability: Unlike para-substituted anilines which are prone to rapid N-acetylation or oxidation, the meta-methyl groups can sterically protect the ring from certain metabolic attacks, although N-hydroxylation remains a primary toxicity pathway (see Section 5).
Comparative SAR Analysis
The distinction between 3,5-dimethyl and 2,6-dimethyl substitution is critical in drug design:
-
3,5-Dimethyl: Planar conformation is accessible.[1] The nitrogen lone pair can conjugate with the ring (resonance), making it suitable for systems requiring electronic communication (e.g., fluorophores, conjugated drugs).
-
2,6-Dimethyl: The ortho-methyl groups force the nitrogen out of planarity, inhibiting resonance (steric inhibition of resonance). This is useful for "locking" conformations but reduces conjugation.[1]
Figure 1: Comparative SAR of dimethylaniline isomers. The 3,5-substitution allows for planar conformations essential for certain drug-receptor interactions, whereas 2,6-substitution forces orthogonality.
Therapeutic Applications
Oncology: Radiation Sensitization (Efaproxiral)
The most prominent application of the 3,5-dimethylaniline scaffold is Efaproxiral (RSR13) .[1][2]
-
Mechanism: Efaproxiral acts as a synthetic allosteric effector of hemoglobin (Hb).[1] It binds to the central water cavity of Hb, stabilizing the deoxy-conformation (T-state).[1] This reduces Hb's oxygen affinity, facilitating oxygen release to hypoxic tumor tissues.[1] Increased tumor oxygenation enhances the efficacy of radiation therapy (radio-sensitization).[1]
-
Key Moiety: The 3,5-dimethylphenyl group is essential for binding within the hydrophobic core of the hemoglobin tetramer.[1]
Kinase Inhibition
The 3,5-dimethylphenyl moiety is frequently employed as a "hydrophobic tail" in Type II kinase inhibitors.[1]
-
Role: It occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site (often created by the DFG-out conformation).[1]
-
Example: While Sorafenib uses a chloro-trifluoromethyl pattern, numerous investigational urea-based kinase inhibitors utilize the 3,5-dimethyl analogue to fine-tune potency and solubility.
Antimicrobial & Antifungal Activity
Derivatives such as N-(3,5-dimethylphenyl)ureas and Schiff bases have demonstrated MIC values in the low microgram/mL range against:
-
Staphylococcus aureus (Gram-positive)
-
Mechanism: Disruption of cell wall synthesis and interference with metabolic enzymes (e.g., inhibition of specific dehydrogenases).[1]
Experimental Protocols
Protocol A: Green Synthesis of Efaproxiral Intermediate
Context: This protocol describes the solvent-free condensation of 3,5-dimethylaniline with 4-hydroxyphenylacetic acid, a key step in Efaproxiral synthesis. This method is preferred for its high atom economy and scalability.[1]
Reagents:
-
3,5-Dimethylaniline (Liquid, MW 121.18)
-
4-Hydroxyphenylacetic acid (Solid, MW 152.15)
Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (open to inert gas), add 4-hydroxyphenylacetic acid (1.0 equiv) and 3,5-dimethylaniline (1.0 equiv).
-
Heat: Heat the mixture to 150–180 °C in an oil bath. The solids will melt to form a homogeneous melt.[1]
-
Reaction: Stir under Argon flow for 3–5 hours . The flow of gas helps remove the water byproduct, driving the equilibrium forward (Le Chatelier's principle).[1]
-
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2][5]
-
Workup: Cool the melt to ~80 °C and add Ethanol/Water (1:1) to recrystallize.[1][2]
-
Yield: Filter the white precipitate. Expected yield: 90–93% .[1][2]
Validation:
-
1H NMR (DMSO-d6): Look for the singlet of the amide NH (~10.0 ppm) and the distinct singlet of the two methyl groups (~2.2 ppm).[1]
Protocol B: General Synthesis of N-Aryl Ureas
Context: For creating libraries of potential kinase inhibitors or antimicrobial agents.[1]
Methodology:
-
Dissolve 3,5-dimethylaniline (1.0 mmol) in dry Dichloromethane (DCM) (5 mL).
-
Add the appropriate Isocyanate (1.0 mmol) dropwise at 0 °C.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
The urea product often precipitates.[1] Filter and wash with cold DCM.[1]
-
Data: 3,5-dimethylphenyl ureas typically show high melting points (>200 °C) and low solubility in water.[1]
Safety & Toxicology (Mechanism of Action)
While valuable as a scaffold, free 3,5-dimethylaniline poses specific toxicological risks that must be managed during synthesis.
Toxicity Pathway:
-
Bioactivation: Cytochrome P450 enzymes oxidize the amine to N-hydroxy-3,5-dimethylaniline .[1]
-
Redox Cycling: This metabolite oxidizes to the quinone imine , generating superoxide anions and Reactive Oxygen Species (ROS).[1]
-
Damage: ROS cause lipid peroxidation and DNA strand breaks (genotoxicity).[1] The 3,5-isomer is a potent inducer of methemoglobinemia compared to other xylidines.[1]
Figure 2: Mechanism of 3,5-dimethylaniline toxicity via redox cycling and ROS generation.[6]
Data Summary: Biological Activity
| Compound Class | Derivative Type | Target / Organism | Activity Metric | Reference |
| Allosteric Effector | Efaproxiral (RSR13) | Hemoglobin (Human) | P50 shift (Oxygen release) | [1] |
| Antimicrobial | Urea Derivative (3l) | Acinetobacter baumannii | 94.5% Growth Inhibition | [2] |
| Antifungal | Chalcone Derivative | Candida albicans | MIC: 31.25 µg/mL | [3] |
| Kinase Inhibitor | Urea-based | c-Raf / VEGFR | IC50: < 100 nM (Scaffold) | [4] |
References
-
Shi, H., et al. (2008).[1][2] "Green Synthesis Applicable for Industrial-Scale Preparation of Efaproxiral Sodium." Industrial & Engineering Chemistry Research. Link[1]
-
Saeedi, M., et al. (2020).[1] "New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies." Molecules. Link
-
Chao, M.W., et al. (2012).[1] "Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species." Toxicological Sciences. Link
-
Wilhelm, S.M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery.[1] (Refers to general urea kinase scaffold utility). Link
-
López, S., et al. (2017).[1] "Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes as Antifungal Agents." Molecules. Link[1]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation and Analysis of C12H15NO3 Derivatives
Executive Summary
The molecular formula C12H15NO3 (MW: 221.25 g/mol ) represents a chemically diverse space containing structures with vastly different biological profiles. In drug development, this formula most commonly refers to
This guide provides a rigorous analytical framework for researchers to definitively identify, characterize, and validate C12H15NO3 derivatives. It moves beyond basic formula confirmation to structural elucidation using orthogonal methodologies (HRMS, NMR, and Chiral HPLC).
Part 1: Structural Diversity & Theoretical Framework
Chemical Identity & Degree of Unsaturation
-
Exact Mass (Monoisotopic): 221.1052 Da
-
Degree of Unsaturation (DoU):
A DoU of 6 implies significant structural complexity, typically involving an aromatic ring (DoU=4) plus two additional degrees of unsaturation (e.g., carbonyls, double bonds, or additional rings).
The Isobaric Challenge
Distinguishing between the therapeutic intermediate and the toxin is the primary analytical challenge.
| Compound Class | Representative Structure | Key Functional Groups | Biological Context |
| Amino Acid Derivative | Amide, Ester, Phenyl ring | Drug precursor, Peptidomimetic | |
| Carbamate Pesticide | Carbofuran | Carbamate, Dihydrobenzofuran | Acetylcholinesterase inhibitor (Toxic) |
| Benzofuran | 2-MAPB derivatives | Furan ring, Amine | Psychoactive research chemical |
Part 2: Analytical Methodologies (The "How-To")
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm elemental composition and utilize fragmentation patterns for structural assignment.
Experimental Setup:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Mobile Phase: Water/Acetonitrile (
Formic Acid). -
Target Ions:
Differentiation Logic (MS/MS): While the parent ion is identical, collision-induced dissociation (CID) reveals the structure.
-
Pathway A (
-Acetyl-Phe-OMe):-
Loss of methoxy group (
Da) Acylium ion formation. -
Characteristic phenylalanine immonium ion (
120.08).
-
-
Pathway B (Carbofuran):
-
Loss of methyl isocyanate (
, Da) Formation of the benzofuran cation ( 164).
-
Nuclear Magnetic Resonance (NMR) Validation
NMR is the gold standard for distinguishing the ester/amide connectivity of the phenylalanine derivative from the carbamate linkage of Carbofuran.
Protocol:
-
Solvent:
(Standard) or (if amide proton exchange is fast). -
Frequency: 400 MHz minimum.
Diagnostic Signals for
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.99 | Singlet (s) | 3H | Acetyl methyl group | |
| 3.07 - 3.14 | Doublet of Doublets (dd) | 2H | Benzylic protons (Diastereotopic) | |
| 3.72 | Singlet (s) | 3H | Methyl ester (Distinct from carbamate methyl) | |
| 4.88 | Multiplet (dt) | 1H | Chiral center proton | |
| 6.02 | Doublet (d) | 1H | Amide proton (Exchangeable) | |
| 7.10 - 7.30 | Multiplet (m) | 5H | Phenyl ring |
Note: In Carbofuran, the methyl group attached to the nitrogen appears as a doublet (coupling with NH) around 2.8-2.9 ppm, and there are gem-dimethyl singlets at ~1.4 ppm, which are absent in the phenylalanine derivative.
Part 3: Visualization of Analytical Logic
Structural Elucidation Decision Tree
The following diagram outlines the logical flow for identifying a C12H15NO3 unknown.
Figure 1: Analytical decision tree for differentiating the primary therapeutic candidate from toxic isobaric impurities.
Part 4: Advanced Characterization (Chirality)
For drug development, confirming the enantiomeric purity (L-isomer) of
Chiral HPLC Protocol
Method Principle: Separation based on the interaction with a chiral stationary phase (CSP).
-
Column: Chiralpak IA or IC (Amylose-based immobilized selectors).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result:
-
The L-enantiomer typically elutes earlier than the D-enantiomer on polysaccharide columns (must be confirmed with a racemic standard).
-
Acceptance Criteria: Enantiomeric Excess (
) for pharmaceutical grade starting materials.
-
Part 5: References
-
PubChem. (2024).[2][4][6] Compound Summary: Methyl N-acetyl-DL-phenylalaninate (CID 97805). National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2013). Simple and efficient Fmoc removal in ionic liquid (Supplementary Information). (Contains detailed NMR/MS data for N-Acetyl-Phe-OMe). [Link]
-
National Institute of Standards and Technology (NIST). (2024).[7] Carbofuran Mass Spectrum & Properties.[3][8] NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. C12H15NO3 - Wikipedia [en.wikipedia.org]
- 2. Methyl N-acetyl-DL-phenylalaninate | C12H15NO3 | CID 97805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylcorydaldine | C12H15NO3 | CID 303906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. 2-(2,3-dihydro-1H-inden-5-yl)propanamide | C12H15NO | CID 140787957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbofuran [webbook.nist.gov]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Note: Selective Coupling of 3,5-Dimethylaniline with Succinic Anhydride
Topic: Reaction Conditions for Coupling 3,5-Dimethylaniline with Succinic Anhydride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Abstract
This guide outlines the precise reaction conditions required to couple 3,5-dimethylaniline with succinic anhydride. Depending on the thermodynamic conditions applied, this reaction yields two distinct scaffolds critical in drug discovery: the ring-opened
Introduction & Chemical Basis
The coupling of electron-rich anilines, such as 3,5-dimethylaniline, with cyclic anhydrides is a cornerstone reaction in the synthesis of anticonvulsants (e.g., phensuximide analogs), nephrotoxicity inhibitors, and agricultural fungicides.[1]
Reactivity Profile
-
Nucleophile (3,5-Dimethylaniline): The two methyl groups at the meta positions exert a positive inductive effect (+I), increasing the electron density on the aromatic ring and, by extension, the amino group.[1] Unlike 2,6-dimethylaniline, which suffers from significant steric hindrance, 3,5-dimethylaniline retains high nucleophilicity, facilitating rapid attack on the anhydride carbonyl.
-
Electrophile (Succinic Anhydride): A 5-membered cyclic anhydride that relieves ring strain upon opening.[1] It is highly susceptible to nucleophilic acyl substitution.
Strategic Bifurcation
The reaction outcome is strictly controlled by temperature and solvent choice.[1]
-
Pathway A (Kinetic Control): At room temperature in non-polar solvents (e.g., Toluene, DCM), the reaction stops at the ring-opening stage, precipitating the succinamic acid .[1]
-
Pathway B (Thermodynamic Control): Under reflux or dehydrating conditions (e.g., AcOH, neat fusion), the intermediate undergoes intramolecular cyclization to form the succinimide , releasing water.[1]
Reaction Mechanism & Pathways[2][3][4]
The following diagram illustrates the bifurcation between the open-chain acid and the cyclic imide.
Figure 1: Mechanistic pathway showing the conversion of reactants to the succinamic acid (kinetic) and subsequent cyclization to the succinimide (thermodynamic).[1][2][3][4]
Experimental Protocols
Protocol A: Synthesis of the Succinamic Acid (Kinetic Control)
Target:
Materials:
-
3,5-Dimethylaniline (1.0 eq)[1]
-
Succinic Anhydride (1.05 eq)[1]
-
Toluene (anhydrous preferred)[1]
-
0.5 M HCl (for washing)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol of succinic anhydride in 25 mL of Toluene in a round-bottom flask. Slight warming (40°C) may be required for full dissolution.[1]
-
Addition: Dissolve 10 mmol of 3,5-dimethylaniline in 10 mL of Toluene. Add this solution dropwise to the anhydride solution over 15 minutes at Room Temperature (RT).
-
Reaction: Stir the mixture at RT for 2–4 hours. A white to off-white precipitate will form progressively.
-
Isolation: Filter the solid under vacuum (Buchner funnel).
-
Wash: Wash the filter cake with cold Toluene (2 x 10 mL) to remove unreacted amine, followed by 0.5 M HCl (1 x 10 mL) to remove trace aniline salts.
-
Drying: Dry the solid in a vacuum oven at 50°C.
-
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water (8:2).[1]
Protocol B: Synthesis of the Succinimide (Thermodynamic Control)
Target:
Materials:
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask equipped with a reflux condenser, combine 10 mmol of 3,5-dimethylaniline and 11 mmol of succinic anhydride in 20 mL of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours.
-
Quenching: Allow the reaction to cool to RT, then pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
-
Precipitation: The succinimide is hydrophobic and will precipitate as a solid upon contact with water.
-
Isolation: Filter the solid and wash copiously with water to remove all traces of acetic acid.
-
Purification: Recrystallize from Ethanol or Isopropanol.
Protocol C: Green Synthesis (Water-Based)
Target:
Step-by-Step Procedure:
-
Suspension: Mix 10 mmol of 3,5-dimethylaniline and 10 mmol of succinic anhydride in 10 mL of distilled water.
-
Heating: Heat the heterogeneous mixture to 100°C (reflux). The solids will likely melt and form an oily emulsion.[1]
-
Reaction: Stir vigorously at reflux for 6–12 hours.
-
Cooling: Cool the mixture to RT. The product will solidify.
-
Isolation: Filter the solid and wash with cold water.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Protocol A (Acid) | Protocol B (Imide) | Impact on Quality |
| Temperature | 20–25°C | 115–120°C (Reflux) | Low temp prevents cyclization; High temp ensures dehydration.[1] |
| Stoichiometry | 1:1.05 (Anhydride excess) | 1:1.1 (Anhydride excess) | Slight excess of anhydride drives amine consumption; excess anhydride is easily washed away with water/bicarb.[1] |
| Moisture | Keep Dry | Tolerant | In Protocol A, water hydrolyzes the anhydride to succinic acid (impurity).[1] |
| Agitation | Moderate | Vigorous | Essential in Protocol C (Green) due to biphasic nature.[1] |
Analytical Validation (NMR Signatures)
To confirm which product you have, check the
-
Succinamic Acid: The succinyl protons appear as two distinct triplets (approx.[1]
2.4 and 2.6 ppm) due to the asymmetry of the open chain.[1] You will also see a broad carboxylic acid proton ( 10-12 ppm).[1] -
Succinimide: The succinyl protons appear as a single singlet (approx.[1]
2.7–2.9 ppm) integrating for 4 protons, reflecting the symmetry of the cyclic ring.[1] The carboxylic acid proton is absent.[1]
Workflow Visualization
Figure 2: Operational workflow for isolating either the acid or imide derivative.
References
-
Gowda, B. T., et al. "Crystal structure of N-(3,5-dimethylphenyl)succinamic acid." National Center for Biotechnology Information (NCBI).[1] Available at: [Link]
-
Clarke, H. T., & Behr, L. D. "Succinimide." Organic Syntheses, Coll.[6][7][8] Vol. 2, p.562 (1943).[1][6] Available at: [Link][1]
-
Bozdoğan, B., et al. "Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water." Tetrahedron Letters via ResearchGate. Available at: [Link]
-
Mahale, K. A., et al. "One Pot Green Synthesis of N-substituted Succinimide."[9] International Journal of Chemical and Physical Sciences. Available at: [Link][1][9]
Sources
- 1. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Succinimide [drugfuture.com]
- 7. Succinimide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijcps.org [ijcps.org]
Application Note: Cyclization Strategies for the Conversion of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid to Succinimide
Executive Summary
The synthesis of N-aryl succinimides is a critical transformation in the development of pharmaceutical agents, agricultural chemicals, and advanced polymeric materials. This application note details the robust intramolecular cyclodehydration of 4-(3,5-dimethylanilino)-4-oxobutanoic acid (an N-aryl succinamic acid) to yield the closed-ring target, 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione. Designed for drug development professionals and synthetic chemists, this guide provides a comparative analysis of activation strategies and field-proven, self-validating protocols for the two most reliable methodologies: chemical dehydration via acetic anhydride/sodium acetate and silylation-promoted cyclization via HMDS/ZnCl₂.
Mechanistic Rationale & Causality
The conversion of an open-chain succinamic acid to a succinimide requires the elimination of water to form the imide ring[1]. Under ambient conditions, the carboxylic acid hydroxyl is a poor leaving group, and the amide nitrogen lacks sufficient nucleophilicity. Therefore, the reaction must be chemically driven by activating the intermediates:
-
Mixed Anhydride Activation (Ac₂O / NaOAc): Acetic anhydride reacts with the carboxylic acid moiety to form a highly electrophilic mixed anhydride. Sodium acetate acts as a mild base, perfectly tuned to deprotonate the amide nitrogen (or its imidic acid tautomer) without causing base-catalyzed hydrolysis of the final product. This facilitates a rapid intramolecular nucleophilic attack, expelling acetic acid and closing the ring[2].
-
Silylation-Promoted Activation (HMDS / ZnCl₂): For substrates sensitive to harsh acylating conditions, hexamethyldisilazane (HMDS) provides a milder alternative. HMDS transiently silylates both the carboxylic acid and the amide, significantly enhancing the nucleophilicity of the nitrogen. Concurrently, a Lewis acid (such as ZnCl₂) coordinates with the carbonyl oxygen, increasing its electrophilicity and driving the cyclization with the release of ammonia and hexamethyldisiloxane[3],[4].
Logical Workflow & Mechanistic Pathways
Logical workflow and mechanistic pathways for the cyclization of N-aryl succinamic acids.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the primary cyclization methods.
| Cyclization Method | Primary Reagents | Temp / Time | Yield Profile | Causality & Key Advantage |
| Method A: Chemical Dehydration | Ac₂O, NaOAc | 85 °C / 2–4 h | 85 – 95% | Mixed anhydride formation drives rapid closure. Highly scalable; simple precipitation workup. |
| Method B: Silylation-Promoted | HMDS, ZnCl₂ | 105 °C / 3–6 h | 80 – 90% | Lewis acid catalysis. Non-acidic conditions; protects sensitive functional groups from acylation. |
| Method C: Thermal Dehydration | Toluene (Dean-Stark) | 110 °C / 12–24 h | 60 – 75% | Direct thermal elimination. Reagent-free, but requires extended heating and physical water removal. |
Experimental Protocols
Protocol A: Chemical Dehydration via Acetic Anhydride and Sodium Acetate
Causality: Acetic anhydride serves as both the solvent and the activating reagent. The mild base NaOAc prevents the accumulation of strong acids that could lead to side reactions, ensuring a clean cyclization[2].
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (10.0 mmol, 1.0 eq) in acetic anhydride (30.0 mmol, 3.0 eq). Add anhydrous sodium acetate (5.0 mmol, 0.5 eq).
-
Self-Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension.
-
-
Thermal Cyclization: Heat the reaction mixture to 85–90 °C under an inert nitrogen atmosphere. Stir for 2 to 4 hours.
-
Self-Validation Checkpoint 2: As the mixed anhydride forms and cyclizes, the suspension will transition into a clear, homogeneous solution, indicating the consumption of the starting amic acid. Monitor via TLC (Hexanes/EtOAc 6:4); the starting material (R_f ~0.1) will be replaced by the succinimide product (R_f ~0.6).
-
-
Quenching and Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred crushed ice and water.
-
Causality: This step is critical. The water rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid. Simultaneously, the highly hydrophobic 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione crashes out of the aqueous matrix.
-
Self-Validation Checkpoint 3: Immediate formation of a dense, white to off-white precipitate.
-
-
Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 20 mL) until the filtrate is pH neutral (confirm with pH paper to ensure complete removal of acetic acid). Dry the solid under vacuum at 45 °C overnight.
Protocol B: Silylation-Promoted Cyclization via HMDS and ZnCl₂
Causality: This method avoids strongly acylating conditions, making it ideal for substrates with sensitive functional groups. HMDS silylates the heteroatoms, and ZnCl₂ acts as a Lewis acid to drive the intramolecular attack[3],[4].
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve this compound (10.0 mmol, 1.0 eq) in 40 mL of anhydrous 1,4-dioxane. Add hexamethyldisilazane (HMDS) (15.0 mmol, 1.5 eq) followed by anhydrous zinc chloride (ZnCl₂) (1.0 mmol, 0.1 eq).
-
Reflux and Silylation: Equip the flask with a reflux condenser and heat the mixture to gentle reflux (100–105 °C) for 3 to 6 hours.
-
Self-Validation Checkpoint 1: The evolution of ammonia gas can be detected (a piece of damp red litmus paper held at the top of the condenser will turn blue). TLC (Hexanes/EtOAc 7:3) will show the disappearance of the polar starting material.
-
-
Workup: Cool the reaction to room temperature and concentrate the dioxane under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).
-
Causality: The mild basic wash neutralizes any residual acidic species and helps partition the zinc salts into the aqueous phase.
-
-
Isolation: Separate the organic layer and extract the aqueous layer with an additional 25 mL of ethyl acetate. Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude succinimide. Purify via recrystallization from ethanol.
Analytical Validation (E-E-A-T)
To confirm the structural integrity of the synthesized 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione, utilize the following self-validating analytical metrics:
-
FT-IR Spectroscopy: The open-chain succinamic acid exhibits a broad O-H stretch (3300–2500 cm⁻¹) and a distinct amide N-H stretch (~3300 cm⁻¹). Successful cyclization is validated by the complete disappearance of these bands and the emergence of two sharp, characteristic imide C=O stretching bands (symmetric at ~1700 cm⁻¹ and asymmetric at ~1770 cm⁻¹).
-
¹H NMR (CDCl₃, 400 MHz): The starting material features a highly deshielded carboxylic acid proton (~12.0 ppm) and an amide proton (~10.0 ppm). The succinimide product will lack both exchangeable protons. Crucially, the succinyl CH₂ protons, which appear as complex multiplets in the open-chain form, will collapse into a highly diagnostic sharp singlet (4H, ~2.80 ppm) due to the restored
symmetry of the succinimide ring.
References
-
[1] Benchchem. N-(2,6-Dimethyl-phenyl)-succinamic acid. Available at:
-
[2] Benchchem. Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-(2-Chlorophenyl)oxolane-2,5-dione. Available at:
-
[3] ACS Publications (Journal of Medicinal Chemistry). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide[(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Available at:
-
[4] ResearchGate. l-Isoleucine-catalyzed Michael Synthesis of N-Alkylsuccinimide Derivatives and Their Antioxidant Activity Assessment. Available at:
Sources
Application Notes and Protocols for 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid in Advanced Peptide Synthesis
Introduction: A Novel Safety-Catch Linker for Solid-Phase Peptide Synthesis
The landscape of solid-phase peptide synthesis (SPPS) is continually evolving, driven by the need for more efficient, versatile, and milder methodologies. A key element in this evolution is the development of sophisticated linkers that anchor the growing peptide chain to the solid support. Among these, "safety-catch" linkers represent a class of intelligent molecules that remain stable throughout the iterative steps of peptide synthesis but can be "activated" by a specific chemical transformation to allow for subsequent cleavage under mild conditions.[1][2][3]
This application note introduces the potential use of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid as a novel, acid-stable, and oxidatively-activated safety-catch linker for SPPS. Its unique structure, featuring a stable anilide bond and a dimethylaniline moiety, presents an intriguing opportunity for a two-stage cleavage strategy. The anilide bond is hypothesized to be stable to the standard conditions of Fmoc-based peptide synthesis. Following peptide assembly, the dimethylaniline ring can be selectively oxidized, introducing an electron-withdrawing group that destabilizes the anilide bond and renders it susceptible to mild nucleophilic or acid-catalyzed cleavage.[4][5]
This guide provides a comprehensive overview, from the synthesis of the linker itself to detailed protocols for its proposed application in SPPS, aimed at researchers and professionals in peptide chemistry and drug development.
Synthesis of this compound
The synthesis of the linker is a straightforward and high-yielding reaction between 3,5-dimethylaniline and succinic anhydride.[5]
Reaction Scheme
Caption: Synthesis of the linker molecule.
Protocol for Synthesis
-
Dissolution: Dissolve succinic anhydride (0.01 mole) in 25 mL of a suitable solvent such as toluene or acetonitrile.
-
Addition of Amine: To this stirring solution, add a solution of 3,5-dimethylaniline (0.01 mole) in 20 mL of the same solvent dropwise.
-
Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The product will begin to precipitate.
-
Work-up:
-
If unreacted aniline is a concern, the mixture can be treated with dilute hydrochloric acid.
-
Filter the solid product under suction.
-
Wash the solid thoroughly with water to remove any unreacted succinic anhydride or succinic acid.
-
-
Purification: Recrystallize the crude product from ethanol to obtain needle-like crystals of N-(3,5-dimethylphenyl)succinamic acid.[5] The purity can be confirmed by elemental analysis, IR, and NMR spectroscopy.
Application in Solid-Phase Peptide Synthesis: A Proposed Workflow
We propose the use of this compound as a safety-catch linker in a standard Fmoc/tBu SPPS workflow. The overall strategy is depicted below.
Caption: Proposed workflow for SPPS using the anilide linker.
Protocol for Resin Loading
The carboxylic acid moiety of the linker is coupled to a standard aminomethylated resin (e.g., AM polystyrene resin).
-
Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1 mmol/g loading) in dimethylformamide (DMF) for 1 hour.
-
Activation of Linker: In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add a coupling agent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIPEA, 6 equivalents). Allow to pre-activate for 5 minutes.
-
Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol for Peptide Synthesis
This protocol assumes a standard Fmoc/tBu strategy. The first Fmoc-protected amino acid is coupled to the anilide nitrogen of the linker.
-
First Amino Acid Coupling:
-
Swell the linker-functionalized resin in DMF.
-
Activate the first Fmoc-amino acid (5 equivalents) using a suitable coupling reagent (e.g., HATU/DIPEA or DIC/HOBt).
-
Couple the activated amino acid to the resin-bound linker. Due to the reduced nucleophilicity of the anilide nitrogen compared to an aliphatic amine, extended coupling times (4-12 hours) or the use of a more potent coupling agent may be necessary.
-
-
Monitoring the First Coupling: Perform a test cleavage on a small amount of resin to confirm successful loading of the first amino acid.
-
Peptide Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Wash thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using standard coupling protocols (e.g., HATU/DIPEA in DMF for 30-60 minutes).
-
Washing: Wash with DMF.
-
Repeat this cycle until the desired peptide sequence is assembled.
-
Protocol for Activation and Cleavage (Safety-Catch Mechanism)
This is the key step in the proposed application of this linker. The dimethylaniline ring is oxidized to introduce an electron-withdrawing group, which destabilizes the anilide C-N bond.
-
Washing: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it partially.
-
Oxidative Activation (Hypothetical):
-
Prepare a solution of a mild oxidizing agent. A potential candidate is m-chloroperoxybenzoic acid (m-CPBA) to form the N-oxide, or other reagents known to oxidize dimethylanilines.
-
Suspend the peptide-resin in a suitable solvent (e.g., DCM) and add the oxidizing agent (e.g., 3-5 equivalents of m-CPBA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by a test cleavage and LC-MS analysis.
-
-
Washing: Wash the resin extensively with DCM to remove excess oxidizing agent and byproducts.
-
Peptide Cleavage:
-
Prepare a standard cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Treat the activated peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The now-activated anilide bond is expected to be labile under these acidic conditions.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Data and Validation
The following table summarizes the expected outcomes and suggested validation methods at key stages of the process.
| Stage | Parameter to Validate | Method of Validation | Expected Outcome |
| Linker Synthesis | Purity and Identity | NMR, IR, Mass Spectrometry, Melting Point | Spectra and melting point consistent with the structure of this compound. |
| Resin Loading | Loading Level | Quantitative Ninhydrin test (on a sample before capping) or gravimetric analysis after coupling the first amino acid. | Loading level typically in the range of 0.5-1.0 mmol/g. |
| Peptide Synthesis | Coupling Efficiency | Qualitative Ninhydrin test after each coupling step. | Negative Ninhydrin test, indicating complete coupling. |
| Activation & Cleavage | Cleavage Yield and Purity | RP-HPLC and Mass Spectrometry of the crude peptide. | A major peak corresponding to the target peptide in the HPLC chromatogram, with the correct mass confirmed by MS. |
Mechanistic Rationale and Visualization
The proposed safety-catch mechanism hinges on altering the electronic properties of the anilide bond.
Caption: Electronic effects in the proposed safety-catch mechanism.
Conclusion and Future Perspectives
The use of this compound as a safety-catch linker is a promising, albeit currently hypothetical, strategy in advanced peptide synthesis. The proposed workflow leverages the well-understood principles of SPPS and the electronic effects of substituents on aromatic rings. The key advantages would be the stability of the linker during synthesis and the potential for mild cleavage conditions after a specific activation step.
Further research is required to validate this proposed application, particularly to optimize the conditions for the initial coupling to the anilide nitrogen and the oxidative activation step. Successful implementation of this linker would add a valuable new tool to the repertoire of peptide chemists, enabling the synthesis of complex peptides with greater efficiency and control.
References
-
Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2841. [Link]
-
Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
Al-Obeidi, F., et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(10), 2548. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Patek, M. (2002). Safety-catch linkers for solid-phase synthesis. Current opinion in drug discovery & development, 5(4), 549-559.
- Backes, B. J., & Ellman, J. A. (1999). A new robust, traceless linker for the solid-phase synthesis of C-terminal-modified peptides. The Journal of organic chemistry, 64(7), 2322-2330.
-
Topping, R. J., et al. (2014). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic letters, 16(18), 4904-4907. [Link]
-
Kamal, A., et al. (2015). A new type of safety-catch linker cleaved by intramolecular activation of an amide anchorage and allowing aqueous processing in solid-phase peptide synthesis. Chemical Communications, 51(5), 925-928. [Link]
- Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
-
Kang, S. S. (2006). A photolabile backbone amide linker for the solid-phase synthesis of cyclic and C-terminally modified peptides. University of Illinois at Urbana-Champaign. [Link]
-
Al-Warhi, T., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6683. [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
-
Zare, A., et al. (2009). Solid-Phase Synthesis of N-Aryl Succinimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2951-2957. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A detailed investigation of subsitituent effects on N-h bond enthalpies in aniline derivatives and on the stability of corresponding N-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid synthesis
Technical Support Center: Synthesis of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid
Executive Technical Overview
The synthesis of This compound (also known as N-(3,5-dimethylphenyl)succinamic acid) relies on the nucleophilic acyl substitution of succinic anhydride by 3,5-dimethylaniline. While theoretically straightforward, this reaction is governed by a kinetic vs. thermodynamic competition.
-
Target Reaction (Kinetic Control): Ring opening of succinic anhydride to form the open-chain amic acid.
-
Primary Failure Mode (Thermodynamic Control): Cyclodehydration of the amic acid to form the imide (N-(3,5-dimethylphenyl)succinimide), typically driven by excess heat or prolonged reaction times.
-
Secondary Failure Mode: Hydrolysis of succinic anhydride to succinic acid due to moisture.
This guide provides a self-validating protocol to maximize yield and purity, moving beyond "recipe following" to mechanistic control.
Reaction Logic & Pathway Visualization
Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates the synthesis flow and where yield is lost.
Caption: Mechanistic pathway showing the target kinetic product versus thermodynamic (imide) and hydrolysis impurities.
Troubleshooting Guide & FAQs
Category A: Low Yield & Incomplete Conversion[1][2]
Q1: My yield is consistently below 60%. I am using a 1:1 molar ratio in toluene. What is wrong? Diagnosis: While 1:1 is stoichiometric, it often leads to incomplete conversion due to equilibrium limitations or minor hydrolysis of the anhydride. Solution:
-
Stoichiometry Adjustment: Increase succinic anhydride to 1.1 – 1.2 equivalents . The excess anhydride drives the aniline (the more valuable reagent) to completion.
-
Solvent Dryness: Succinic anhydride is moisture-sensitive. Ensure your Toluene is dried (over molecular sieves) or use anhydrous grade. Any water present consumes anhydride to form succinic acid, throwing off your stoichiometry.
-
Reaction Time: Extend the reaction time. Stir for 1 hour at room temperature, then let it stand for another 1–2 hours. Do not heat to reflux to "speed it up" (see Q3).
Q2: The product is not precipitating from the solution as expected. Diagnosis: The product might be too soluble in your chosen solvent volume, or the solvent polarity is incorrect. Solution:
-
Concentration: Ensure the reaction concentration is roughly 0.5 M to 1.0 M . If too dilute, the product remains in solution.
-
Anti-solvent Addition: If using a more polar solvent (like THF or Acetone) where the product is soluble, add non-polar Hexanes or Heptane dropwise until turbidity persists, then cool on ice to force precipitation.
-
Solvent Switch: If Toluene fails, try Dichloromethane (DCM) . The product is often less soluble in DCM/Hexane mixtures.
Category B: Impurity Identification
Q3: NMR shows a mixture of my product and a side product with a similar structure. What is it? Diagnosis: This is likely the succinimide (closed ring).[1] This forms if the reaction was heated (e.g., refluxing toluene) or if the workup involved heating under acidic conditions. Technical Check:
-
Target Product (Amic Acid): Will show a broad carboxylic acid proton (-COOH) around 10-12 ppm and an amide proton (-NH) around 8-10 ppm.
-
Imide Impurity: Will lack the NH and COOH signals and show a simplified aromatic region due to increased symmetry. Corrective Action: Perform the reaction at Room Temperature (20–25°C) . If heating is required to dissolve reactants, do not exceed 40°C.
Q4: My product melting point is lower than the literature value (169-171°C). Diagnosis: Contamination with Succinic Acid (from hydrolyzed anhydride) or unreacted 3,5-Dimethylaniline . Purification Protocol:
-
Acid Wash: Wash the crude solid with 10% dilute HCl . This converts unreacted aniline into the water-soluble hydrochloride salt, which is washed away.
-
Water Wash: Thoroughly wash the filter cake with cold water. This removes succinic acid (which is moderately water-soluble) and residual HCl.
-
Recrystallization: Recrystallize from Ethanol or Ethanol/Water mixture if high purity is required [1].
Optimized Experimental Protocol
This protocol is designed for high-fidelity synthesis, minimizing side reactions.
| Parameter | Specification | Rationale |
| Limiting Reagent | 3,5-Dimethylaniline (1.0 eq) | The nucleophile; usually the more expensive component. |
| Reagent | Succinic Anhydride (1.1 eq) | Slight excess compensates for potential hydrolysis. |
| Solvent | Toluene (Anhydrous) | Non-polar nature encourages product precipitation; high boiling point allows control (but avoid high heat). |
| Concentration | 0.5 M | Balances solubility of reactants vs. precipitation of product. |
| Temperature | 20°C – 25°C | Strictly controlled to prevent cyclization to imide. |
| Time | 2 – 4 Hours | Sufficient for kinetic product formation. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.1 eq of Succinic Anhydride in Toluene. Mild warming (max 40°C) may be needed to fully dissolve it. Cool back to room temperature before proceeding.
-
Addition: Dissolve 1.0 eq of 3,5-Dimethylaniline in a minimal amount of Toluene. Add this solution dropwise to the anhydride solution with vigorous stirring.
-
Why? Dropwise addition prevents localized high concentrations of amine, ensuring the anhydride is always in excess locally.
-
-
Reaction: Stir at room temperature for 2 hours. A white precipitate (the amic acid) should form.
-
Quench/Workup:
-
Drying: Dry in a vacuum oven at 50°C . Warning: Do not exceed 60°C during drying, as the solid state can also undergo cyclization to the imide over time.
Workup Decision Tree
Use this flowchart to determine the correct purification steps based on your crude result.
Caption: Decision matrix for isolating pure N-aryl succinamic acid.
References
-
Saraswathi, B. S., Foro, S., & Gowda, B. T. (2010).[5] N-(3,5-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online.[4][5] Available at: [Link]
-
PrepChem. Preparation of succinanilic acid. Available at: [Link]
Sources
Technical Support Center: Troubleshooting N-(3,5-dimethylphenyl)succinamic acid Aqueous Solubility
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you require robust, reproducible methods for formulating complex organic molecules. This guide provides a mechanistic breakdown and self-validating protocols for solubilizing N-(3,5-dimethylphenyl)succinamic acid in aqueous media.
Mechanistic Causality: The "Why" Behind the Insoluble Nature
N-(3,5-dimethylphenyl)succinamic acid (C₁₂H₁₅NO₃, MW ~221.25 g/mol ) presents a classic thermodynamic sink encountered in formulation science. Its solubility profile is dictated by two competing structural domains:
-
The Hydrophobic Headgroup: The 3,5-dimethylphenyl ring is highly lipophilic. The dual methyl substitutions significantly increase the molecule's hydrophobic surface area and crystal lattice energy, making spontaneous cavity formation in water thermodynamically unfavorable.
-
The Ionizable Tail: The succinamic acid moiety terminates in a carboxylic acid. Based on parent succinic acid frameworks, this functional group exhibits a pKₐ between 4.16 and 5.6 [[1]]([Link]).
The Core Issue: In standard unbuffered water (pH ~5.5), the molecule remains predominantly un-ionized. The hydrophobic forces of the aryl ring overpower the hydration energy of the polar tail, leading to rapid precipitation. Similar structural isomers, such as N-(2,6-dimethylphenyl)succinamic acid, are heavily documented as poorly soluble in water but highly soluble in organic solvents like ethanol and DMSO . Successful aqueous solubilization requires either disrupting the hydrophobic interactions via organic co-solvents or shifting the pH above 7.0 to force carboxylate ionization.
Solubilization Decision Workflow
Decision workflow for solubilizing N-(3,5-dimethylphenyl)succinamic acid based on concentration.
Quantitative Data: Solubilization Strategies
| Solubilization Strategy | Co-Solvent / Agent | Target pH | Max Estimated Aqueous Conc. | Assay Compatibility |
| Aqueous pH Shift | None (100% Aqueous) | 7.2 - 7.6 | ~2 - 5 mM | High (Biochemical, Structural) |
| DMSO Drop-In | 1% v/v DMSO | 7.0 - 7.4 | ~100 - 500 µM | Medium (Cell Culture, IC50) |
| Ethanol Drop-In | 1% v/v Ethanol | 7.0 - 7.4 | ~50 - 200 µM | Medium (Cell Culture) |
| Complexation | 10% w/v HP-β-CD | 6.5 - 7.4 | >10 mM | High (In Vivo Dosing) |
Frequently Asked Questions (FAQs)
Q: Why does the compound form a cloudy suspension when added directly to PBS (pH 7.4)? A: Causality: Bulk powder exhibits high surface tension and poor aqueous wetting. Even though PBS is at a permissive pH, the hydrophobic 3,5-dimethylphenyl rings interact with each other, preventing water molecules from penetrating the solid lattice to ionize the core carboxylic acids. Solution: Pre-wet the powder with a micro-volume of DMSO to break the lattice, or utilize the continuous pH-titration method described in Protocol 1.
Q: Can I heat the solution to 60°C to force dissolution? A: Causality: Heating increases the kinetic energy of the system, temporarily overcoming the enthalpy of dissolution. However, this creates a thermodynamically unstable supersaturated solution. Once the media cools to 37°C (incubator temperature), the hydrophobic forces reassert themselves, causing the compound to nucleate and precipitate. Solution: Avoid heat-forced dissolution for biological assays. Rely on pH adjustment or co-solvation to achieve stable thermodynamic solubility.
Q: My cell assay limits DMSO to 0.5% v/v. How do I achieve a 100 µM final concentration? A: Causality: To reach 100 µM in 0.5% DMSO, your DMSO stock must be 200x the final concentration (i.e., 20 mM). N-(3,5-dimethylphenyl)succinamic acid is highly soluble in DMSO. Prepare a 20 mM stock in anhydrous DMSO, then follow Protocol 2 for the drop-in dilution.
Self-Validating Experimental Protocols
Protocol 1: pH-Driven Aqueous Solubilization (100% Aqueous)
Purpose: Achieve a stable 5 mM stock without organic solvents for sensitive biochemical assays.
-
Dispersion: Weigh 11.06 mg of N-(3,5-dimethylphenyl)succinamic acid into a clean glass vial. Add 8 mL of sterile ultra-pure water.
-
Self-Validation Check: The solution will appear as a white, cloudy suspension. This confirms the compound is in its un-ionized, insoluble state.
-
-
Titration: Place the vial on a magnetic stirrer. Insert a calibrated micro-pH probe. Add 0.1 M NaOH dropwise (approx. 10-20 µL at a time).
-
Equilibration: Allow 30 seconds between drops for the solid to react and dissolve. Stop titrating when the pH stabilizes between 7.2 and 7.4.
-
Self-Validation Check: The suspension must transition to a completely transparent, colorless solution. If any opalescence remains, the compound is not fully ionized.
-
-
Buffering: Add 1 mL of 10x PBS and adjust the final volume to 10 mL with water. Re-verify the pH is 7.4.
Protocol 2: DMSO Co-Solvent Drop-In Method
Purpose: Rapid preparation for cell culture media (maintaining ≤1% DMSO).
-
Stock Preparation: Dissolve 11.06 mg of the compound in 1 mL of anhydrous DMSO to create a 50 mM master stock.
-
Self-Validation Check: The solution must be instantly clear. If not, the DMSO may have absorbed atmospheric water; use a fresh, anhydrous bottle.
-
-
Aqueous Preparation: Place 9.9 mL of your target aqueous media (e.g., DMEM) on a magnetic stirrer at high speed (800 rpm) to create a deep vortex.
-
Drop-In: Using a micropipette, inject 100 µL of the DMSO stock directly into the center of the vortex. Rapid mixing prevents localized high concentrations that trigger nucleation.
-
Optical Validation:
-
Self-Validation Check: Shine a laser pointer (e.g., 532 nm green laser) through the glass vial against a dark background. The absence of a visible light beam path (Tyndall effect) confirms true molecular dissolution. A visible beam indicates sub-visible colloidal aggregation, meaning the concentration exceeds the thermodynamic limit of that specific media.
-
References
-
Succinic Acid | C4H6O4 | CID 1110 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Succinic acid - Physicochemical Properties and pKa Source: Wikipedia, The Free Encyclopedia URL:[Link]
Sources
Minimizing side reactions during the synthesis of anilic acids
Technical Support Center for Drug Discovery & Organic Synthesis
Welcome to the SynthSupport Hub.
Ticket Subject: Minimizing Side Reactions in Anilic Acid (Amic Acid) Synthesis. Assigned Specialist: Senior Application Scientist. Status: Active.
You are accessing the master guide for synthesizing anilic acids (mono-amides of dicarboxylic acids) from cyclic anhydrides. While this reaction is conceptually simple, it is plagued by three competitive pathways: Imidization (cyclodehydration) , Hydrolysis , and Regiochemical scrambling .
This guide prioritizes kinetic control to isolate the open-chain anilic acid with high purity.
Part 1: The "Gold Standard" Protocol
Use this baseline workflow to establish a control before optimizing.
Objective: Synthesis of N-substituted anilic acid from cyclic anhydride. Stoichiometry: 1.0 equiv Cyclic Anhydride : 1.0–1.1 equiv Amine. Key Constraint: Anhydrous conditions are non-negotiable.
| Parameter | Recommendation | Technical Rationale |
| Solvent | THF, DCM, or CHCl₃ | Aprotic solvents prevent solvolysis. Non-polar solvents often precipitate the product, preventing further reaction. |
| Temperature | 0°C | Low temperature favors the kinetic product (anilic acid) and suppresses the thermodynamic ring-closure to imide. |
| Concentration | 0.1 M – 0.5 M | High dilution minimizes intermolecular side reactions but must be balanced with reaction rate. |
| Addition Order | Anhydride | Add the anhydride (solid or solution) to the amine solution. This ensures the amine is in excess locally, promoting nucleophilic attack over acid-catalyzed side paths. |
| Atmosphere | N₂ or Ar | Essential to prevent hydrolysis of the starting anhydride. |
Part 2: Troubleshooting Dashboard (Q&A)
Select the symptom that matches your experimental observation.
Issue 1: "I am seeing significant amounts of Imide in my product."
Diagnosis: The reaction conditions are favoring thermodynamic control (ring closure).
-
Q: Did you heat the reaction?
-
Fix: Maintain temperature below 25°C. The activation energy for ring-opening (anilic acid formation) is significantly lower than for ring-closing (imidization). Heat provides the energy to cross the dehydration barrier.
-
-
Q: Is your solvent acidic or did you add a drying agent?
-
Fix: Avoid acidic solvents (e.g., acetic acid) or chemical dehydrating agents (e.g., molecular sieves that are too acidic, or chemical scavengers like acetic anhydride). These catalyze cyclodehydration.[1]
-
-
Q: How long did you run the reaction?
-
Fix: Monitor by TLC/LCMS. Prolonged reaction times allow the system to equilibrate toward the more stable imide. Quench immediately upon consumption of starting material.
-
Issue 2: "My yield is stuck at ~50%, and I have unreacted anhydride."
Diagnosis: Unintended Salt Formation.
-
Mechanism: The product anilic acid contains a free carboxylic acid. If your starting amine is highly basic, the product can protonate unreacted amine, forming an unreactive ammonium salt (
), which is not nucleophilic.-
Reaction:
.
-
-
Fix A (Stoichiometry): Use 2.0 equivalents of amine if the amine is inexpensive.
-
Fix B (Auxiliary Base): Use 1.0 equiv Amine + 1.1 equiv non-nucleophilic base (e.g., DIPEA or Et₃N). The auxiliary base will scavenge the proton from the anilic acid, keeping the primary amine nucleophilic.
Issue 3: "I am getting the wrong isomer (Regioselectivity issues)."
Diagnosis: Competition between Steric and Electronic control.
-
Context: This applies to asymmetric cyclic anhydrides (e.g., 3-methylphthalic anhydride).
-
Q: Which solvent are you using?
-
Insight:
-
Non-polar solvents (DCM, Toluene): Often favor Steric Control . The amine attacks the least hindered carbonyl.[2]
-
Polar solvents (THF, Acetone): Can shift preference to Electronic Control . The amine attacks the most electron-deficient carbonyl.
-
-
-
Fix: Switch solvent polarity to invert selectivity. Note that low temperatures generally enhance regioselectivity by strictly enforcing kinetic control.
Issue 4: "The product turned into the dicarboxylic acid."
Diagnosis: Hydrolysis.
-
Cause: Water is a better nucleophile than a bulky amine, or the anhydride is moisture-sensitive.
-
Fix: Dry all solvents over activated molecular sieves (3Å or 4Å). Ensure glassware is flame-dried.
Part 3: Mechanistic Visualization
A. Reaction Pathways & Competition
This diagram illustrates the kinetic vs. thermodynamic landscape.
Caption: Kinetic pathway (Green) yields Anilic Acid. Heat drives dehydration to Imide (Yellow). Moisture leads to Hydrolysis (Red).
B. Troubleshooting Decision Tree
Follow this logic to resolve yield/purity issues.
Caption: Diagnostic flow for identifying root causes of side reactions in anilic acid synthesis.
Part 4: Scientific Data & Reference Tables
Table 1: Solvent Effects on Reaction Outcome
Choice of solvent dictates the ratio of Kinetic (Anilic Acid) vs. Thermodynamic (Imide) product.
| Solvent | Polarity | Risk of Imidization | Rec. for Anilic Acid? | Notes |
| Dichloromethane (DCM) | Non-Polar | Low | High | Product often precipitates, protecting it from further reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low-Moderate | High | Good solubility for reactants; easy workup. |
| Toluene | Non-Polar | Moderate | Medium | Often requires heat to dissolve anhydrides, which risks imidization. |
| Acetic Acid | Polar Protic | Very High | NO | Promotes rapid cyclization to imide. |
| Water/Alcohols | Protic | N/A | NO | Causes hydrolysis (diacid) or esterification. |
Table 2: Regioselectivity Rules (Asymmetric Anhydrides)
Example: 3-substituted phthalic anhydride + Amine.
| Control Type | Favored Site of Attack | Conditions to Achieve |
| Steric Control | Least Hindered Carbonyl (Far from substituent) | Non-polar solvent (DCM), Bulky Amine, Low Temp. |
| Electronic Control | Most Electrophilic Carbonyl (Electron-poor) | Polar solvent (THF/DMF), Electron-withdrawing substituent on ring. |
References
-
Nucleophilic Acyl Substitution Mechanisms
-
Imide Formation as a Side Reaction
-
Regioselectivity in Ring Opening
-
Hydrolysis Mechanics
- Concept: Water acts as a competitive nucleophile, opening the ring to form dicarboxylic acids.
-
Source: National Institutes of Health (PubMed). Cyclic anhydride ring opening reactions: theory and application. Link
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. echemi.com [echemi.com]
- 3. chimia.ch [chimia.ch]
- 4. Video: Reactions of Acid Anhydrides [jove.com]
- 5. reactionweb.io [reactionweb.io]
- 6. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 7. Aniline synthesis by amination (arylation) [organic-chemistry.org]
Validation & Comparative
Characteristic FTIR absorption peaks of N-(3,5-dimethylphenyl)succinamic acid
Characteristic FTIR Absorption Peaks of N-(3,5-Dimethylphenyl)succinamic Acid: A Comparative Spectroscopic Guide
As drug development and materials science increasingly rely on functionalized amides, N-arylsuccinamic acids have emerged as critical intermediates and ligands. N-(3,5-dimethylphenyl)succinamic acid, synthesized via the nucleophilic acyl substitution of succinic anhydride with 3,5-dimethylaniline, possesses a distinct spectroscopic footprint.
This guide provides an in-depth, authoritative analysis of the Fourier Transform Infrared (FTIR) spectrum of N-(3,5-dimethylphenyl)succinamic acid. By comparing its vibrational modes against alternative derivatives, scientists can confidently validate structural integrity, assess reaction completion, and troubleshoot synthetic workflows.
Structural Analysis & Spectroscopic Logic
To interpret the FTIR spectrum of N-(3,5-dimethylphenyl)succinamic acid, we must deconstruct the molecule into its three primary infrared-active domains:
-
The Carboxylic Acid Terminus (-COOH): Capable of strong intermolecular hydrogen bonding, forming dimers in the solid state.
-
The Secondary Amide Linkage (-NH-CO-): Exhibits resonance stabilization, which lowers the carbonyl stretching frequency, alongside distinct N-H stretching and bending modes.
-
The meta-Disubstituted Aromatic Ring: The 3,5-dimethylphenyl group provides unique out-of-plane (oop) C-H bending vibrations that serve as a structural fingerprint.
Spectroscopic derivation of FTIR peaks from specific molecular functional groups.
Comparative FTIR Performance Data
To objectively validate the synthesis of N-(3,5-dimethylphenyl)succinamic acid, it must be differentiated from its precursors and structural analogs. The table below summarizes the critical diagnostic peaks.
| Functional Group Vibration | N-(3,5-dimethylphenyl)succinamic acid (Target) | N-phenylsuccinamic acid (Alternative 1) | N-(4-tolyl)succinamic acid (Alternative 2) | Succinic Anhydride (Precursor) |
| ν(N-H) Stretch | ~3300 cm⁻¹ (Sharp peak over broad O-H) | ~3300 cm⁻¹ | ~3300 cm⁻¹ | Absent |
| ν(O-H) Acid Stretch | 2500 – 3200 cm⁻¹ (Broad) | 2500 – 3200 cm⁻¹ (Broad) | 2500 – 3200 cm⁻¹ (Broad) | Absent |
| ν(C=O) Anhydride | Absent | Absent | Absent | ~1860 cm⁻¹ & ~1780 cm⁻¹ |
| ν(C=O) Carboxylic Acid | ~1710 cm⁻¹ | ~1710 cm⁻¹ | ~1704 – 1715 cm⁻¹[1] | Absent |
| ν(C=O) Amide I | ~1650 cm⁻¹ | ~1650 cm⁻¹ | ~1629 – 1660 cm⁻¹[1] | Absent |
| Aromatic C-H (oop) Bend | ~850 cm⁻¹ & ~690 cm⁻¹ (meta-disubstituted) | ~730 cm⁻¹ & ~690 cm⁻¹ (monosubstituted) | ~810 cm⁻¹ (para-substituted) | Absent |
Key Mechanistic Insights:
-
Carbonyl Splitting: Unlike simple aliphatic amides, N-arylsuccinamic acids display two distinct carbonyl stretches. The carboxylic acid C=O appears at ~1710 cm⁻¹ due to hydrogen-bonded dimerization in the solid state, while the Amide I C=O appears lower (~1650 cm⁻¹) due to resonance stabilization from the nitrogen lone pair[2].
-
Regioisomer Differentiation: The structural identity of the 3,5-dimethylphenyl moiety is conclusively proven by the out-of-plane C-H bending region below 900 cm⁻¹. The isolated proton between the two methyl groups yields a sharp, diagnostic peak at ~850 cm⁻¹, completely absent in N-phenyl or N-(4-tolyl) variants[1].
Experimental Methodology: Self-Validating FTIR Protocols
To achieve high-resolution spectra that accurately capture hydrogen-bonding dynamics, the Potassium Bromide (KBr) pellet technique is preferred over Attenuated Total Reflectance (ATR) for solid succinamic acids[3]. KBr minimizes the anomalous dispersion effects sometimes seen in ATR of highly crystalline powders.
Experimental workflow for synthesizing and analyzing N-arylsuccinamic acids.
Step-by-Step KBr Pellet Protocol
-
Step 1: Desiccation (Crucial for Amides). Dry the N-(3,5-dimethylphenyl)succinamic acid and spectroscopic-grade KBr powder in a vacuum desiccator at 60°C for 12 hours. Causality: Water absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹. Residual moisture will artificially broaden the N-H stretch and obscure the critical Amide I band.
-
Step 2: Matrix Blending. Weigh 1–2 mg of the analyte and 150 mg of KBr. Grind thoroughly in an agate mortar for 2–3 minutes. Causality: A 1:100 ratio prevents peak saturation (where transmittance drops to 0%, flattening peak tips) and minimizes the Christiansen effect (scattering due to large particle sizes).
-
Step 3: Pressing. Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, and the pressure cold-welds the KBr into a transparent, glass-like disk, ensuring a flat spectral baseline.
-
Step 4: Acquisition & Baseline Validation. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Self-Validation Check: First, run a blank KBr pellet. If the baseline deviates by more than 5% transmittance, or if a peak appears at 1640 cm⁻¹ (water), the KBr matrix is contaminated and must be discarded.
Data Interpretation & Quality Control
When evaluating the resulting spectrum, researchers must look for specific failure modes to ensure the purity of the N-(3,5-dimethylphenyl)succinamic acid:
-
Unreacted Precursor Contamination: The most common synthetic failure is incomplete nucleophilic attack or co-precipitation of succinic anhydride. Check the region between 1750 cm⁻¹ and 1900 cm⁻¹. The presence of bands at 1860 cm⁻¹ or 1780 cm⁻¹ immediately invalidates the sample's purity, indicating unreacted anhydride[2].
-
Cyclization Side-Reactions: If the reaction mixture was overheated, the succinamic acid may prematurely dehydrate into an N-arylsuccinimide. This is diagnosed by the disappearance of the broad O-H acid band (2500–3200 cm⁻¹) and the shift of the carbonyl bands to a symmetric/asymmetric imide pair at ~1780 cm⁻¹ and ~1728 cm⁻¹ [2].
-
Amine Carryover: Unreacted 3,5-dimethylaniline will manifest as a distinct doublet at ~3400 cm⁻¹ and ~3300 cm⁻¹ (primary amine asymmetric and symmetric stretches), rather than the single sharp N-H stretch of the secondary amide[1].
By rigorously applying these spectroscopic logic gates, researchers can ensure the structural integrity of N-(3,5-dimethylphenyl)succinamic acid for downstream applications.
References
-
Al-Azzawi, A. M., & Jasim, E. K. (2013). Synthesis and Characterization of Several New Succinimides Linked to Phenyl Azo Benzothiazole or Thiazole Moieties with Expected Biological Activity. Iraqi Journal of Science.[Link][1]
-
Atta, A. M., et al. (2012). FTIR spectrum of (a) MPA and (b) LCC1 (c) LCC2. ResearchGate.[Link][2]
-
National Center for Biotechnology Information (NCBI). Succinamic acid | C4H7NO3 | CID 12522. PubChem Database. [Link][3]
Sources
A Senior Application Scientist's Guide to Differentiating 4-(3,5-Dimethylanilino)-4-oxobutanoic acid from its 2,4-Dimethyl Isomer
For Distribution To: Researchers, scientists, and drug development professionals.
In the field of pharmaceutical development and chemical research, the precise identification of constitutional isomers is a critical step that underpins the efficacy, safety, and patentability of a new chemical entity. Molecules with the same molecular formula but different atomic connectivity, known as constitutional isomers, can exhibit markedly different biological activities and physical properties.[1][2][3][4] This guide provides a comprehensive, data-driven approach to distinguishing between 4-(3,5-Dimethylanilino)-4-oxobutanoic acid and its constitutional isomer, 4-(2,4-Dimethylanilino)-4-oxobutanoic acid.
The differentiation of these two isomers hinges on the distinct substitution patterns of the dimethylaniline moiety. In one isomer, the methyl groups are positioned at the 3 and 5 positions (meta), while in the other, they are at the 2 and 4 positions (ortho and para, respectively). This seemingly subtle structural variance gives rise to unique spectroscopic and chromatographic signatures that can be exploited for unambiguous identification.
This guide will detail the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing both the theoretical basis for their discriminatory power and practical, step-by-step protocols.
Visualizing the Challenge: Isomeric Structures
To fully appreciate the analytical challenge, it is essential to visualize the structures of the two isomers.
Caption: Chemical structures of the 3,5- and 2,4-dimethyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers due to its sensitivity to the local chemical environment of each nucleus. The substitution pattern on the aromatic ring directly influences the chemical shifts and coupling patterns of the aromatic protons.[5][6]
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The key to differentiation in ¹H NMR lies in the aromatic region (typically δ 6.5-8.0 ppm).[5][6][7] The number of signals, their splitting patterns (multiplicity), and their integration values provide a definitive fingerprint for each isomer.
-
This compound: Due to the symmetrical substitution pattern of the 3,5-dimethylaniline moiety, we expect to see two distinct signals in the aromatic region. The proton at the 2-position and the proton at the 6-position are chemically equivalent, as are the protons at the 4-position. This will result in a simpler, more symmetrical pattern. Specifically, one would anticipate a singlet (or a narrow triplet with very small coupling) for the proton at C4 and a doublet for the protons at C2 and C6.
-
4-(2,4-Dimethylanilino)-4-oxobutanoic acid: The asymmetrical substitution pattern of the 2,4-dimethylaniline moiety will result in three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. This will produce a more complex splitting pattern, likely a singlet, a doublet, and a doublet of doublets.[8]
Table 1: Predicted ¹H NMR Aromatic Signals
| Isomer | Predicted Aromatic Signals | Predicted Multiplicity |
| This compound | 2 | Singlet and Doublet |
| 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | 3 | Singlet, Doublet, and Doublet of Doublets |
¹³C NMR Spectroscopy: A Complementary Perspective
¹³C NMR spectroscopy provides further confirmation of the substitution pattern by revealing the number of unique carbon environments in the aromatic ring.[9]
-
This compound: The symmetry of the 3,5-disubstituted ring will result in fewer signals in the aromatic region of the ¹³C NMR spectrum. We would expect to see four distinct signals for the aromatic carbons.
-
4-(2,4-Dimethylanilino)-4-oxobutanoic acid: The lack of symmetry in the 2,4-disubstituted ring will lead to six unique aromatic carbon signals.[9]
Table 2: Predicted ¹³C NMR Aromatic Signals
| Isomer | Predicted Number of Aromatic Carbon Signals |
| This compound | 4 |
| 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | 6 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, integration values, and coupling patterns in the aromatic region to determine the substitution pattern.
Mass Spectrometry (MS): Differentiating Through Fragmentation
While both isomers will exhibit the same molecular ion peak in their mass spectra, their fragmentation patterns upon ionization can provide valuable structural information.[10][11][12][13] The positions of the methyl groups can influence the stability of the resulting fragment ions, leading to differences in the relative abundances of certain peaks.
The primary fragmentation pathway for these compounds is likely to involve cleavage of the amide bond and fragmentation of the aromatic ring. The presence of a methyl group at the ortho position (in the 2,4-isomer) can lead to a characteristic ortho-effect, influencing the fragmentation pathway and potentially resulting in a unique fragment ion not observed for the 3,5-isomer.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): To obtain detailed fragmentation information, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Compare the fragmentation patterns of the two isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.
High-Performance Liquid Chromatography (HPLC): Achieving Physical Separation
HPLC is a powerful technique for separating isomers based on their different physical and chemical properties.[14][15] The differential interaction of the isomers with the stationary phase of the HPLC column allows for their physical separation and subsequent quantification. For aromatic positional isomers, reversed-phase HPLC with a phenyl-based stationary phase is often a good choice, as it can exploit subtle differences in π–π interactions.[14][16]
The 2,4-dimethyl isomer, with a methyl group in the ortho position, may exhibit a different retention time compared to the more symmetrical 3,5-dimethyl isomer due to steric hindrance affecting its interaction with the stationary phase.
Experimental Protocol: HPLC Analysis
-
Column Selection: A C18 or a Phenyl-Hexyl column is recommended for the separation of these aromatic isomers.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Method Optimization: Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the two isomers.
Table 3: Summary of Differentiating Analytical Data
| Technique | This compound | 4-(2,4-Dimethylanilino)-4-oxobutanoic acid |
| ¹H NMR (Aromatic Region) | 2 signals (simpler pattern) | 3 signals (more complex pattern) |
| ¹³C NMR (Aromatic Carbons) | 4 signals | 6 signals |
| Mass Spectrometry (MS/MS) | Potentially different fragmentation pattern and ion abundances | Potentially different fragmentation pattern and ion abundances |
| HPLC Retention Time | Expected to have a distinct retention time | Expected to have a distinct retention time |
Workflow for Isomer Differentiation
The following workflow provides a logical sequence for the comprehensive analysis and differentiation of the two isomers.
Caption: Recommended analytical workflow for isomer differentiation.
Conclusion
The unambiguous differentiation of this compound and 4-(2,4-Dimethylanilino)-4-oxobutanoic acid is readily achievable through a multi-technique analytical approach. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods for structural elucidation, providing clear and distinct spectral fingerprints for each isomer based on the symmetry and substitution pattern of the dimethylaniline ring. Mass spectrometry offers complementary structural information through the analysis of fragmentation patterns, while HPLC provides a robust method for the physical separation and quantification of the isomers. By employing the protocols and interpretive guidelines detailed in this guide, researchers can confidently and accurately distinguish between these two constitutional isomers, ensuring the integrity and success of their research and development endeavors.
References
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Benassi, M., Corilo, Y. E., Uria, D., Augusti, R., & Eberlin, M. N. (2009). Recognition and resolution of isomeric alkyl anilines by mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269–277. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Lesellier, E., Tchapla, A., & West, C. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 1098(1-2), 109–119. [Link]
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
American Chemical Society. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the amide I band for (A) ¹²C = O (non-isotopically.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the intermediates towards amide 9a . (i) The FTIR.... Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
-
Organic Syntheses. (1932). Succinic anhydride. 12, 66. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
-
University of Calgary. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. 20(5), 1173-1178. [Link]
-
Wizeprep. (2021, November 24). How to Identify Constitutional Isomers | College Organic Chemistry Simplified [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-Dimethylanilino)-4-oxobutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]
-
Transformation Tutoring. (2022, July 16). How To Identify Constitutional Isomers (Organic Chemistry Made EASY) [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Retrieved from [Link]
- Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Chad's Prep. (2020, October 9). Isomeric Relationships | Constitutional, Enantiomers, Diastereomers | Organic Chemistry 5.5 [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Succinic anhydride – Knowledge and References. Retrieved from [Link]
-
Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]
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A Comprehensive Guide to the Melting Points of Substituted N-Phenylsuccinamic Acids for the Research Professional
This guide provides an in-depth comparison of the melting points of a series of substituted N-phenylsuccinamic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data, the underlying scientific principles governing melting point trends, and detailed protocols for synthesis and characterization. Our objective is to offer a resource that is not only a repository of data but also a tool for understanding the structure-property relationships in this important class of compounds.
Introduction: The Significance of N-Phenylsuccinamic Acids and Their Melting Points
N-phenylsuccinamic acids, and their cyclic counterparts, succinimides, are a class of compounds with significant biological activities, including anticonvulsant and antifungal properties[1][2]. The melting point of a pharmaceutical compound is a critical physicochemical property that influences its purity, stability, and formulation development. A sharp and defined melting point is a primary indicator of the purity of a crystalline solid[3]. For drug development professionals, understanding how structural modifications, such as the introduction of substituents on the phenyl ring, affect the melting point is crucial for the rational design of new chemical entities with desired solid-state properties.
This guide will explore the impact of various substituents (chloro, methyl, methoxy, and nitro) at the ortho, meta, and para positions of the phenyl ring on the melting point of N-phenylsuccinamic acid. We will analyze the experimental data in the context of intermolecular forces and crystal lattice packing to provide a comprehensive understanding of the observed trends.
General Synthesis of Substituted N-Phenylsuccinamic Acids
The synthesis of N-phenylsuccinamic acids is a straightforward and high-yielding reaction, typically involving the nucleophilic acyl substitution of succinic anhydride with a substituted aniline[4][5]. This reaction is a classic example of ring-opening of an anhydride by an amine.
The general workflow for the synthesis is as follows:
Caption: Factors influencing the melting point of substituted N-phenylsuccinamic acids.
Effect of Electron-Withdrawing vs. Electron-Donating Groups
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence generally leads to a significant increase in the melting point. This is due to the increased polarity of the molecule, leading to stronger dipole-dipole interactions. Furthermore, the nitro group can participate in hydrogen bonding, further stabilizing the crystal lattice. The para-nitro derivative has the highest melting point in the series, which can be attributed to the high symmetry of the molecule allowing for very efficient crystal packing.
-
Electron-Donating Groups (EDGs): The methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating. While the methyl group is weakly donating through induction, the methoxy group is a stronger donating group through resonance. The introduction of these groups also increases the melting point compared to the unsubstituted N-phenylsuccinamic acid, but to a lesser extent than the nitro group. This increase is primarily due to an increase in molecular weight and surface area, leading to stronger van der Waals forces.
Effect of Halogen Substituents
The chloro group (-Cl) is an electron-withdrawing group due to its inductive effect, but it is also a weak deactivating group in electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of melting points, the chloro group increases the molecular weight and polarity, leading to stronger intermolecular forces and a higher melting point compared to the unsubstituted compound.
Positional Isomerism (Ortho, Meta, Para)
The position of the substituent on the phenyl ring has a profound effect on the melting point, primarily due to its influence on molecular symmetry and crystal packing.
-
Para-substituted isomers generally exhibit the highest melting points within a series of isomers. The high degree of symmetry in para-substituted compounds allows for more efficient and compact packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point.
-
Ortho-substituted isomers often have lower melting points compared to their para counterparts. The substituent at the ortho position can introduce steric hindrance, which may disrupt the planarity of the molecule and prevent efficient packing in the crystal lattice. Intramolecular hydrogen bonding can also occur in some ortho-isomers, which reduces the potential for intermolecular hydrogen bonding, thereby lowering the melting point.
-
Meta-substituted isomers typically have melting points that are intermediate between the ortho and para isomers. The asymmetry of meta-isomers generally leads to less efficient crystal packing compared to the highly symmetric para-isomers.
Conclusion
The melting points of substituted N-phenylsuccinamic acids are systematically influenced by the nature and position of the substituents on the phenyl ring. Electron-withdrawing groups, particularly the nitro group, lead to a significant increase in melting point due to enhanced dipole-dipole interactions and potential for hydrogen bonding. Electron-donating groups and halogens also increase the melting point, albeit to a lesser extent. The positional isomerism plays a crucial role, with para-substituted derivatives consistently showing the highest melting points due to their high molecular symmetry and efficient crystal packing. This comprehensive guide provides valuable experimental data and a robust theoretical framework for researchers and drug development professionals working with this important class of compounds.
References
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
- Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133.
- Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o618.
- Gowda, B. T., et al. (2010). N-Phenylsuccinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o249.
-
International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]
- Saraswathi, B. S., et al. (2010). N-(2-Chlorophenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o617.
- Saraswathi, B. S., et al. (2010). N-(3-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o619.
- Saraswathi, B. S., et al. (2010). N-(4-Chlorophenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o250.
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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UV-Vis Spectroscopic Characterization of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid
Executive Summary
This technical guide provides a rigorous framework for the UV-Visible spectroscopic characterization of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid (also known as N-(3,5-dimethylphenyl)succinamic acid).
As a structural hybrid of a lipophilic xylidine moiety and a hydrophilic succinic acid tail, this compound represents a critical intermediate in the synthesis of succinimide-based anticonvulsants and potential metalloprotease inhibitors. This guide compares its spectral performance against its metabolic precursors and structural analogues, establishing a self-validating protocol for purity assessment and electronic structure verification.
Molecular Context & Theoretical Basis[1][2]
To interpret the UV-Vis spectrum accurately, one must understand the chromophoric interplay within the molecule. The spectrum is not merely a fingerprint but a readout of the electronic modifications occurring during synthesis.
The Chromophore System
The molecule consists of two distinct electronic domains:
-
The Aromatic Domain (Chromophore): The 3,5-dimethylphenyl ring. The methyl groups act as auxochromes, donating electron density via hyperconjugation, causing a bathochromic (red) shift compared to a naked benzene ring.
-
The Amide Linkage: The lone pair on the nitrogen atom is delocalized into the carbonyl group (
), reducing its availability to the aromatic ring compared to the free amine precursor.
Expected Electronic Transitions
- (E-band): High intensity, typically 200–220 nm.
- (B-band): Moderate intensity, typically 240–260 nm (aromatic secondary band).
- (R-band): Low intensity, typically 270–300 nm (carbonyl/amide transitions), often buried under the B-band tail.
Diagram 1: Electronic Transition Energy Diagram
Caption: Simplified Jablonski-style energy diagram showing the primary transitions relevant to the 200–400 nm UV-Vis window.
Experimental Protocol
This protocol is designed to be self-validating . If the linearity check (Step 4) fails, the data is invalid, indicating aggregation or instrument saturation.
Reagents & Equipment[3][4]
-
Analyte: this compound (Recrystallized, >98% purity).
-
Solvent A (Polar Protic): Methanol (HPLC Grade).
-
Solvent B (Polar Aprotic): Acetonitrile (HPLC Grade) – Preferred for observing fine structure.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent.
-
Scan range: 200 nm to 400 nm.
-
Perform "Auto-Zero" to subtract solvent absorbance.
-
-
Stock Solution Preparation:
-
Weigh 5.0 mg of the analyte.
-
Dissolve in 50 mL of Methanol.
-
Concentration:
(approx. M).
-
-
Dilution Series (Critical for Extinction Coefficient):
-
Prepare three working standards:
-
Std 1:
-
Std 2:
-
Std 3:
-
-
-
Measurement & Validation:
-
Scan Std 1, 2, and 3.
-
Validation Check: Plot Absorbance vs. Concentration at
. The value must be . If not, re-prepare solutions.
-
Diagram 2: Characterization Workflow
Caption: Operational workflow ensuring that only purified sample is subjected to spectral analysis to prevent false peaks from unreacted amine.
Comparative Analysis Guide
To validate the identity of this compound, one must compare it against its precursors and structural alternatives. The shift in absorption maxima is the primary indicator of successful synthesis.
Table 1: Comparative Spectral Data (Methanol)
| Compound | Role | Spectral Signature | ||
| This compound | Target | 242, 278 (sh) | ~12,000 | Hypsochromic shift vs. amine; Amide band present. |
| 3,5-Dimethylaniline | Precursor | 238, 288 | ~8,500 | Distinct amine doublet; Red-shifted secondary band. |
| Succinic Anhydride | Reactant | < 210 | Low | Transparent in near-UV; End-absorption only. |
| Acetanilide | Reference | 240, 280 | ~10,000 | Standard amide profile; Lacks methyl auxochromes. |
(Note: Values are representative of typical anilide derivatives in polar solvents; exact experimental values may vary slightly based on pH and temperature [1, 2].)
Analysis of Performance vs. Alternatives
1. Target vs. Precursor (The "Amide Shift"): The most critical comparison is between the target and 3,5-dimethylaniline .
-
Observation: Upon acylation (formation of the target), the secondary band (typically around 288 nm in the amine) often undergoes a hypsochromic (blue) shift or a significant reduction in intensity.
-
Mechanism: In the free amine, the nitrogen lone pair is fully available for resonance with the benzene ring. In the target molecule, the carbonyl group of the succinyl tail competes for this lone pair (cross-conjugation). This reduces the electron density available to the ring, increasing the energy gap for the
transition [3].
2. Target vs. Unsubstituted Analogue (Acetanilide/Succanilic Acid):
-
Observation: The target absorbs at longer wavelengths than unsubstituted acetanilide.
-
Mechanism: The two methyl groups at positions 3 and 5 are electron-donating groups (EDGs). Through inductive and hyperconjugative effects, they destabilize the
orbitals of the ring, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift [4].
Troubleshooting & Solvatochromism
The choice of solvent dramatically affects the spectral shape of this molecule due to the amide functionality.
-
In Methanol (Polar Protic): Hydrogen bonding with the amide carbonyl stabilizes the ground state more than the excited state for
transitions, typically causing a blue shift of the weak carbonyl band. -
In Acetonitrile (Polar Aprotic): Hydrogen bonding is minimized. The fine structure of the aromatic bands (vibrational coupling) is often clearer, making this the preferred solvent for structural identification.
Warning: Avoid using basic buffers (pH > 8). The carboxylic acid tail will deprotonate (
References
-
Gowda, B. T., et al. (2010).[1] "Crystal structure of N-(3,5-dimethylphenyl)succinamic acid." Acta Crystallographica Section E, 67(1), o234.[1]
-
Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Application News.
-
Puszko, A., et al. (1999). "The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids." Chemistry of Heterocyclic Compounds.
-
Cole-Filipiak, N., & Stavros, V. G. (2019).[2] "Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline." The Journal of Chemical Physics.
-
SIELC Technologies. "UV-Vis Absorption Spectrum of Succinic Acid." HPLC Applications.
Sources
Elemental Analysis: A Guide to Comparing Theoretical Calculations and Experimental Data for C12H15NO3
In the landscape of chemical research and pharmaceutical development, the rigorous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of scientific validation. Elemental analysis serves as a fundamental technique to verify the empirical formula of a synthesized compound, thereby confirming its identity and purity.[1][2] This guide provides an in-depth comparison between the theoretical elemental composition of C12H15NO3 and the data obtained through experimental analysis, offering insights into the methodologies, potential discrepancies, and the interpretation of results for researchers, scientists, and drug development professionals.
The Theoretical Benchmark: Calculating the Elemental Composition of C12H15NO3
Before embarking on any experimental analysis, the theoretical elemental composition of the target compound must be calculated. This provides the "gold standard" against which experimental results will be compared. The calculation is based on the compound's molecular formula and the atomic masses of its constituent elements.
The molecular formula C12H15NO3 indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.
1. Molecular Weight Calculation:
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the atomic masses (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , O ≈ 15.999 g/mol ), the molecular weight of C12H15NO3 is calculated as follows:
-
C: 12 * 12.011 = 144.132 g/mol
-
H: 15 * 1.008 = 15.120 g/mol
-
N: 1 * 14.007 = 14.007 g/mol
-
O: 3 * 15.999 = 47.997 g/mol
-
Total MW: 144.132 + 15.120 + 14.007 + 47.997 = 221.256 g/mol
2. Theoretical Elemental Percentages:
The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
| Element | Calculation | Theoretical Value (%) |
| Carbon (C) | (144.132 / 221.256) * 100 | 65.14% |
| Hydrogen (H) | (15.120 / 221.256) * 100 | 6.83% |
| Nitrogen (N) | (14.007 / 221.256) * 100 | 6.33% |
| Oxygen (O) | (47.997 / 221.256) * 100 | 21.70% |
These theoretical values represent the exact elemental composition of a perfectly pure sample of C12H15NO3.
The Experimental Reality: Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[3][4] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases are then analyzed to quantify the elemental composition.
Principle of CHN Analysis
During combustion, the constituent elements of the sample are converted into simple, stable gases:
-
Carbon is converted to carbon dioxide (CO2).
-
Hydrogen is converted to water (H2O).
-
Nitrogen is converted to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2).
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then calculates the percentage of each element based on the initial sample weight.[5] Oxygen is usually determined in a separate step via high-temperature pyrolysis, where it is converted to carbon monoxide (CO).[6][7]
Experimental Workflow Diagram
Caption: Workflow for CHN Elemental Analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Drying: The sample must be thoroughly dried to remove any residual water or solvents, which would artificially inflate the hydrogen and potentially the carbon percentages.[5] A common method is drying under a high vacuum over a desiccant like phosphorus pentoxide.
-
Homogenization: The dried sample should be finely ground to ensure homogeneity. This is crucial for the small sample sizes used in elemental analysis.[5]
-
Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the homogenized sample into a tin or silver capsule. The accuracy of this weight is critical as all calculations are based on it.[5]
-
-
Instrument Calibration:
-
Before analyzing the unknown sample, the elemental analyzer must be calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector's response.
-
-
Analysis:
-
The weighed sample capsule is introduced into the combustion furnace of the elemental analyzer.
-
The sample undergoes rapid and complete combustion in a pure oxygen environment at temperatures around 1000°C.[4]
-
The resulting gas mixture (CO2, H2O, N2, and excess O2) is passed through a reduction tube containing copper to remove excess oxygen and reduce any nitrogen oxides to N2.[4]
-
The purified gas mixture then flows through a gas chromatography column, which separates the individual gases.
-
A thermal conductivity detector measures the concentration of each gas as it elutes from the column.
-
The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the percentage of C, H, and N.
-
Bridging the Gap: Comparing Theoretical and Experimental Data
The ultimate goal is to determine if the experimental results align with the theoretical calculations, thereby confirming the sample's identity and purity.
| Element | Theoretical Value (%) | Hypothetical Experimental Value (%) | Deviation (%) |
| Carbon (C) | 65.14 | 64.98 | -0.16 |
| Hydrogen (H) | 6.83 | 6.89 | +0.06 |
| Nitrogen (N) | 6.33 | 6.25 | -0.08 |
Interpreting the Deviation
A perfect match between theoretical and experimental values is rare due to inherent limitations in the experimental process.[8] Most scientific journals consider a deviation of ±0.4% for each element to be acceptable for publication, which serves as a benchmark for sample purity.[9][10] In the hypothetical data above, all deviations fall well within this accepted range, providing strong evidence that the synthesized compound is indeed C12H15NO3 and is of high purity.
Common Sources of Experimental Error
Discrepancies outside the acceptable range can often be traced back to specific sources of error:
-
Systematic Errors: These are consistent errors that can often be identified and rectified.
-
Improper Instrument Calibration: An incorrectly calibrated instrument will produce consistently skewed results.[11]
-
Incomplete Combustion: Certain types of compounds, such as polynuclear aromatics or some heterocyclic nitrogen compounds, can be difficult to combust completely, leading to lower-than-expected carbon and nitrogen values.[12]
-
-
Sample-Related Errors: These are the most common source of significant deviations.
-
Residual Solvents or Water: This is a major culprit, leading to inaccurate percentages, especially for carbon and hydrogen.[11] For example, residual water will increase the measured hydrogen content.
-
Inorganic Impurities: The presence of non-combustible impurities (e.g., salts) will lower the percentages of all elements as they contribute to the initial weight but not to the combustion gases.[13]
-
Hygroscopic Samples: Samples that readily absorb moisture from the atmosphere can be particularly challenging and require careful handling.
-
-
Human and Random Errors:
Conclusion
The elemental analysis of a compound like C12H15NO3 is a process of synergy between theoretical prediction and meticulous experimental execution. While the theoretical calculation provides an absolute benchmark, the experimental data offers a real-world assessment of a sample's composition and purity. Understanding the principles of combustion analysis, adhering to a rigorous experimental protocol, and being aware of potential sources of error are paramount for obtaining reliable results. When the experimental values align closely with the theoretical percentages, it provides the robust evidence required to confidently confirm the structure and purity of a synthesized molecule, a critical step in any research or development pipeline.
References
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Bugarčić, M., et al. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Available at: [Link]
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Jackson, A. D., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Available at: [Link]
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Jackson, A. D., et al. (2022). "An International Study Evaluating Elemental Analysis." National Institutes of Health (NIH). Available at: [Link]
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VELP Scientifica. (2024). "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid
As researchers and developers in the pharmaceutical and chemical industries, our responsibility extends beyond discovery and synthesis to the safe and environmentally conscious management of chemical waste. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid. The procedures outlined here are synthesized from established chemical safety principles and are grounded in the known hazards associated with its constituent functional groups: a carboxylic acid and a substituted aniline.
Hazard Assessment and Core Safety Principles
Understanding the "why" behind a protocol is as critical as the steps themselves. This compound combines two functional groups whose potential hazards dictate a cautious approach to its disposal.
-
Aniline Moiety: Aniline and its derivatives, such as dimethylaniline, are often toxic if swallowed, inhaled, or absorbed through the skin.[1][3] Critically, many are classified as toxic to aquatic life with long-lasting effects.[1] This characteristic makes sewer disposal, even after neutralization, an unacceptable risk to the environment.
-
Carboxylic Acid Moiety: This group renders the compound acidic. While the acidity can be neutralized, the inherent hazards of the aniline portion of the molecule remain. Concentrated acidic waste can be corrosive.[4]
Based on this assessment, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste.
| Compound Profile: this compound | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Key Functional Groups | Carboxylic Acid, Anilide (Substituted Aniline) |
| Anticipated Hazards | Potential skin/eye irritant, potential acute toxicity (oral, dermal, inhalation), potential aquatic toxicity.[1][3] |
| Primary Disposal Route | Segregated Hazardous Chemical Waste Collection.[5] |
Mandatory Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2][6]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[7]
-
Body Protection: A standard laboratory coat must be worn.[2]
-
Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation risk.[2]
Step-by-Step Disposal Protocol
The guiding principle is waste segregation and containment. Do not mix this waste stream with other chemical waste unless you have confirmed compatibility.[4]
Step 1: Waste Collection (All Forms)
Whether dealing with pure solid compound, reaction mixtures, or contaminated materials (e.g., silica gel, weighing paper, gloves), the procedure begins with collection in a designated hazardous waste container.[5][8]
-
For Solid Waste: Carefully transfer the solid compound and any contaminated disposables (e.g., weighing paper, contaminated paper towels) into a compatible, wide-mouthed waste container. Avoid creating dust.[5]
-
For Liquid Waste (Solutions, Reaction Mixtures, Rinsate):
-
Designate a specific, compatible waste container for this stream. The original chemical container is often the best choice.[9]
-
Carefully pour the liquid waste into the container using a funnel.
-
Ensure the container is kept securely capped at all times, except when actively adding waste.[4][10] Funnels should not be left in the container opening.[10]
-
Step 2: Container Selection and Labeling
Proper containment and communication are non-negotiable for safety and compliance.
-
Container Compatibility: Use a container made of a material compatible with both acidic and organic compounds, such as glass or high-density polyethylene (HDPE). The container must be in good condition, with no leaks, and have a secure, screw-top cap.[9][11]
-
Labeling: The container must be clearly and legibly labeled. The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10][12]
-
A list of all components in the container, including solvents and their approximate percentages.[12]
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[4]
-
The date the waste was first added to the container (accumulation start date).[5][12]
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
-
Segregation: Store the container with compatible waste streams. Specifically, keep it separate from bases and strong oxidizing agents.[1][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[8]
-
Location: The SAA should be in a cool, dry, and well-ventilated area, away from general laboratory traffic.[5]
Step 4: Disposal of Empty Containers
An empty container that once held this compound must still be treated as hazardous.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5][9][10]
-
Collect Rinsate: The solvent rinsate is now hazardous waste and must be collected in the designated liquid waste container for this chemical.[5][9]
-
Final Disposal: After triple rinsing, deface or remove the original label. The container can then be disposed of according to your institution's policy for decontaminated glassware or plastic.[9][13]
Step 5: Arranging for Final Disposal
Contact your institution's EHS department to schedule a pickup for the full waste container. Do not transport hazardous waste yourself.[9][11]
Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial spill kit.[2][14] Avoid generating dust if the spilled material is solid.[5]
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[14]
-
Report: Report the spill to your supervisor and EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Safety Data Sheet for 3,4-Dimethylhippuric acid. Chemos GmbH & Co.KG. [Link]
-
PubChem Compound Summary for 4-(2,4-Dimethylanilino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
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Wikipedia Article on 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
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Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]
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EHSO Manual 2025-2026: Hazardous Waste. University of Oklahoma, Environmental Health and Safety Office. [Link]
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Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington, Environmental Health & Safety. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Solid Chemical Waste Collection and Disposal. Braun Research Group, University of Illinois. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational and Clinical Radiation Safety. [Link]
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A Strategic Guide to the Safe Handling of 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
For the diligent researcher, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. This guide provides a comprehensive framework for the safe handling of 4-(3,5-Dimethylanilino)-4-oxobutanoic acid, a compound of interest in various research and development endeavors. By understanding the chemical nature of this substance and implementing the robust protocols outlined below, you can ensure a secure laboratory environment while maintaining the highest standards of scientific rigor.
Hazard Analysis: Understanding the Compound
-
Anilide Group: Substituted anilines can exhibit significant toxicity. Related compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[1] They may also cause skin sensitization, genetic defects, cancer, and reproductive harm.[1]
-
Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.
-
Physical Form: As a solid, this compound is likely a powder, which presents a risk of airborne particle generation and subsequent inhalation.
Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following ensemble is mandatory to mitigate the risks of exposure.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine powder particles. In situations with potential for vapor generation, a full-face respirator with appropriate cartridges should be used.[2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides primary protection against splashes and airborne particles. A face shield offers a secondary barrier for the entire face.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin contact. Gloves must be inspected before use and changed regularly, especially after direct contact with the compound.[3][4] |
| Body Protection | Chemical-resistant lab coat or coveralls | To protect skin and personal clothing from contamination.[3][6] |
| Footwear | Closed-toe, chemical-resistant shoes | Prevents exposure from spills.[2][3] |
dot
Caption: Workflow for safe handling, from risk assessment to post-handling procedures.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the well-being of laboratory personnel.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particles.[4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand), and appropriate waste disposal bags should be readily available.[7]
Handling the Compound
-
Donning PPE: Before entering the designated handling area, correctly don all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid scooping or pouring in a manner that creates dust.
-
If possible, use a balance with a draft shield.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers covered as much as possible during the dissolution process.
-
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. As a general rule, gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
dot
Caption: A clear, step-by-step spill response plan.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
Waste Segregation and Labeling
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and absorbent materials, should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions of the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
Disposal Procedures
-
Consult Local Regulations: Adhere to all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
-
Do Not Drain Dispose: Due to the potential toxicity of the anilide component, this compound and its solutions should not be disposed of down the drain.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste management contractor.
By adhering to these stringent protocols, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken every necessary precaution to protect yourself, your colleagues, and the environment.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 730577, 4-(2,4-Dimethylanilino)-4-oxobutanoic acid. Retrieved from [Link]
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Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Retrieved from [Link]
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SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
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University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Retrieved from [Link]
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Chemguide. (n.d.). Making Carboxylic Acids. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
